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molecular formula C13H15NO4 B8568941 N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365747B1

Procedure details

To stirred thionyl chloride (800 ml), at 0° C., 2-[[(1-oxo-1,3-dihydroisobenzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol (560 g, 2.25 mol) is added portionwise while maintaining the temperature below 10° C. The temperature is allowed to rise, and then the mixture is heated between 28-30° C. for 5 hours. The thionyl chloride is destined off under reduce pressure at 60° C. The residue is taken up in toluene (2×700 ml) and concentrated under reduce pressure at 60° C. The solid is filtered off, washed with toluene (2×100 ml) and dried at in vacuo. The product is suspended in deionized water (3000 ml). The suspension is cooled and pH is adjusted to basic pH by addition of 28% aqueous ammonia (1000 ml). The product is filtered off, washed with deionized water, and dried at 50° C. in vacuo. Yield: 407 g (78%) having m.p.=109-111° C. and purity (HPLC, peak area)≧95%.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[O:5]=[C:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([NH:17][C:18]([CH3:22])([CH3:21])[CH2:19][OH:20])=O)=[CH:12][CH:13]=2)[CH2:8][O:7]1>C1(C)C=CC=CC=1>[CH3:21][C:18]1([CH3:22])[CH2:19][O:20][C:15]([C:11]2[CH:10]=[C:9]3[C:14](=[CH:13][CH:12]=2)[C:6](=[O:5])[O:7][CH2:8]3)=[N:17]1

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
560 g
Type
reactant
Smiles
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
29 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
at 60° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
at 60° C
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with toluene (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried at in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled
ADDITION
Type
ADDITION
Details
pH is adjusted to basic pH by addition of 28% aqueous ammonia (1000 ml)
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Name
Type
Smiles
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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